

# Application Notes & Protocols: Investigating the Antidiabetic Potential of Aminophenol Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-[(Methylamino)methyl]phenol*

Cat. No.: B3022743

[Get Quote](#)

**Abstract:** The rising global prevalence of diabetes mellitus necessitates the urgent discovery of novel therapeutic agents.<sup>[1]</sup> Aminophenol derivatives have emerged as a promising class of small molecules with significant potential for managing hyperglycemia and related metabolic complications.<sup>[2][3]</sup> This guide provides a comprehensive overview of the key mechanisms of action for these compounds and presents detailed, field-proven protocols for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, these notes integrate the scientific rationale behind experimental design with step-by-step methodologies for robust in vitro and in vivo screening.

## Introduction: The Therapeutic Rationale for Aminophenol Derivatives in Diabetes

Diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.<sup>[1]</sup> While existing therapies are effective, they are often accompanied by side effects, prompting the search for new chemical entities with improved efficacy and safety profiles.<sup>[4]</sup> Aminophenol scaffolds are versatile structures in medicinal chemistry, known for their diverse biological activities.<sup>[5][6]</sup> Recent investigations have highlighted their potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in glucose metabolism and the modulation of insulin signaling pathways.<sup>[2][7][8]</sup>

This document outlines the primary molecular targets of aminophenol derivatives and provides a structured workflow for assessing their therapeutic potential, from initial enzymatic assays to validation in established animal models of diabetes.

## Key Mechanisms of Antidiabetic Action

The antidiabetic effects of aminophenol derivatives are often multifactorial. However, two primary mechanisms have been extensively investigated: inhibition of carbohydrate-digesting enzymes and modulation of the insulin signaling pathway.

### Inhibition of Intestinal $\alpha$ -Glucosidase

One of the most effective strategies for managing postprandial hyperglycemia is to delay carbohydrate digestion.<sup>[4]</sup> The enzyme  $\alpha$ -glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.<sup>[9]</sup>

- Causality: By inhibiting  $\alpha$ -glucosidase, aminophenol derivatives can slow the release of glucose into the bloodstream after a meal, thereby blunting the sharp spike in blood glucose levels that is characteristic of diabetes.<sup>[4][9]</sup> This mechanism is a well-established therapeutic approach, utilized by clinical drugs like acarbose.<sup>[9]</sup> Several studies have shown that novel acetylphenol and bromophenol derivatives can be potent  $\alpha$ -glucosidase inhibitors, with IC<sub>50</sub> values significantly lower than acarbose.<sup>[8][9][10]</sup>

### Potentiation of Insulin Signaling via PTP1B Inhibition

Insulin resistance is a core feature of Type 2 Diabetes (T2DM).<sup>[11][12]</sup> The insulin signaling cascade is a tightly regulated process involving protein phosphorylation. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of this pathway.<sup>[11][13]</sup>

- Causality: PTP1B dephosphorylates and thus inactivates the insulin receptor and its downstream substrate (IRS-1), effectively dampening the insulin signal.<sup>[13]</sup> Inhibition of PTP1B is therefore a highly attractive therapeutic strategy to enhance insulin sensitivity.<sup>[11][12]</sup> By inhibiting PTP1B, aminophenol derivatives can protect the insulin receptor from dephosphorylation, prolonging its activated state and amplifying the downstream signaling cascade that leads to glucose uptake and utilization.<sup>[13]</sup> Studies on bromophenol derivatives

have demonstrated potent and selective inhibition of PTP1B, leading to improved glycemic control in animal models.[7]

The diagram below illustrates how an aminophenol derivative can enhance insulin signaling by inhibiting PTP1B.



Figure 1: Mechanism of Insulin Sensitization via PTP1B Inhibition

[Click to download full resolution via product page](#)

Caption: PTP1B negatively regulates insulin signaling. Aminophenol inhibitors block PTP1B, enhancing glucose uptake.

## Experimental Workflow for Screening Aminophenol Derivatives

A hierarchical screening approach is recommended to efficiently identify and validate promising antidiabetic candidates. This workflow progresses from high-throughput in vitro assays to more complex cell-based systems and finally to definitive in vivo models.



Figure 2: Hierarchical Screening Workflow

[Click to download full resolution via product page](#)

Caption: A multi-stage process for identifying lead antidiabetic aminophenol compounds.

## Application Protocols: In Vitro Assays

In vitro assays are essential for initial screening, mechanism elucidation, and structure-activity relationship (SAR) studies.[\[14\]](#)[\[15\]](#) They offer a cost-effective and high-throughput method to identify promising candidates before advancing to more complex models.[\[14\]](#)

### Protocol 1: $\alpha$ -Glucosidase Inhibition Assay

- Principle: This colorimetric assay measures the ability of a compound to inhibit  $\alpha$ -glucosidase from cleaving the substrate p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) into p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The intensity of the yellow color is inversely proportional to the inhibitory activity of the compound.
- Materials:
  - $\alpha$ -Glucosidase from *Saccharomyces cerevisiae*
  - p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG)
  - Test compounds (Aminophenol derivatives) dissolved in DMSO
  - Acarbose (positive control)
  - Phosphate buffer (100 mM, pH 6.8)
  - 96-well microplate
  - Microplate reader
- Step-by-Step Procedure:
  - Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final DMSO concentration should be kept below 1%.
  - To each well of a 96-well plate, add 50  $\mu$ L of phosphate buffer.
  - Add 10  $\mu$ L of the test compound solution (or DMSO for control, or acarbose for positive control).

- Add 20 µL of  $\alpha$ -glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
  - Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
  - Incubate the plate at 37°C for 20 minutes.
  - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
    - Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs\_control - Abs\_sample) / Abs\_control] \* 100
    - Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
  - Self-Validation & Controls:
    - Negative Control: Reaction mixture with DMSO instead of the test compound (represents 100% enzyme activity).
    - Positive Control: Acarbose, a known  $\alpha$ -glucosidase inhibitor.<sup>[8]</sup>
    - Blank: Reaction mixture without the enzyme to correct for background absorbance from the substrate and compound.

## Protocol 2: PTP1B Inhibition Assay

- Principle: This assay is similar to the  $\alpha$ -glucosidase assay but uses a different enzyme and substrate. PTP1B dephosphorylates the substrate p-nitrophenyl phosphate (pNPP), releasing the chromogenic product p-nitrophenol. Inhibition is measured by a decrease in absorbance at 405 nm.
- Materials:
  - Recombinant human PTP1B

- p-Nitrophenyl phosphate (pNPP)
  - Test compounds (Aminophenol derivatives) dissolved in DMSO
  - Suramin or other known PTP1B inhibitor (positive control)
  - HEPES buffer (50 mM, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
  - 96-well microplate
  - Microplate reader
- Step-by-Step Procedure:
    - Prepare serial dilutions of test compounds and the positive control in HEPES buffer.
    - Add 80 µL of HEPES buffer and 5 µL of the test compound solution to each well.
    - Add 10 µL of PTP1B solution (50 nM) to each well and pre-incubate at 37°C for 10 minutes.
    - Start the reaction by adding 5 µL of pNPP (2 mM) to each well.
    - Incubate the plate at 37°C for 30 minutes.
    - Measure the absorbance at 405 nm.
  - Data Analysis:
    - Calculate the % inhibition and determine the IC50 value as described in Protocol 1.
  - Self-Validation & Controls:
    - Negative Control: Reaction with DMSO.
    - Positive Control: A known PTP1B inhibitor like Suramin.
    - Blank: Reaction mixture without the enzyme.

## Protocol 3: Cell-Based Glucose Uptake Assay (3T3-L1 Adipocytes)

- Principle: This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells, such as differentiated 3T3-L1 adipocytes.[16] A fluorescently-labeled, non-metabolizable glucose analog (e.g., 2-NBDG) is used, and its uptake is quantified by measuring intracellular fluorescence.
- Materials:
  - Differentiated 3T3-L1 adipocytes (cultured in 96-well plates)
  - 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
  - Test compounds and Insulin (positive control)
  - Krebs-Ringer Bicarbonate (KRB) buffer
  - Cell-based assay plate reader (fluorescence)
- Step-by-Step Procedure:
  - Wash differentiated 3T3-L1 cells twice with warm KRB buffer.
  - Starve the cells by incubating in serum-free DMEM for 2-3 hours.
  - Treat the cells with various concentrations of the test compound (or insulin as a positive control) in KRB buffer for 30 minutes at 37°C.
  - Add 2-NBDG to a final concentration of 100  $\mu$ M and incubate for an additional 30-60 minutes at 37°C.
  - Terminate glucose uptake by washing the cells three times with ice-cold PBS.
  - Lyse the cells and measure the fluorescence of the cell lysate (Excitation ~485 nm, Emission ~535 nm).
- Data Analysis:

- Quantify the fluorescence intensity for each condition.
- Express the results as a percentage of the maximal glucose uptake stimulated by insulin.
- Self-Validation & Controls:
  - Basal Control: Cells treated with buffer only (no compound or insulin).
  - Positive Control: Cells stimulated with a maximal dose of insulin (e.g., 100 nM) to determine the maximum physiological response.

Table 1: Summary of In Vitro Assays for Antidiabetic Screening

| Assay Type        | Target/Process         | Cell Line/System            | Primary Endpoint           | Rationale                                                            |
|-------------------|------------------------|-----------------------------|----------------------------|----------------------------------------------------------------------|
| Enzyme Inhibition | $\alpha$ -Glucosidase  | <i>S. cerevisiae</i> enzyme | IC50 Value                 | Identifies compounds that delay carbohydrate digestion.[17][18]      |
| Enzyme Inhibition | PTP1B                  | Recombinant human enzyme    | IC50 Value                 | Identifies compounds that may enhance insulin sensitivity. [13][18]  |
| Glucose Uptake    | GLUT4 Translocation    | 3T3-L1 Adipocytes, HepG2    | Fluorescence/Radioactivity | Measures direct effect on cellular glucose disposal. [15][16]        |
| Insulin Secretion | $\beta$ -cell function | INS-1, MIN6 cells           | Insulin (ELISA)            | Assesses impact on pancreatic $\beta$ -cell insulin release.[15][16] |
| Cytotoxicity      | Cell Viability         | HepG2, 3T3-L1, INS-1        | % Viability (MTT/LDH)      | Essential first step to rule out non-specific toxic effects.[16]     |

## Application Protocols: In Vivo Evaluation

In vivo models are indispensable for confirming the therapeutic efficacy and assessing the overall physiological effects of lead compounds in a whole-organism context.[19][20]

### Protocol 4: Streptozotocin (STZ)-Induced Diabetic Rat Model

- Principle: Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic  $\beta$ -cells, inducing a state of hyperglycemia that mimics Type 1 diabetes.[17][19] This model is widely used for screening potential hypoglycemic agents.
- Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
- Induction of Diabetes:
  - Fast the rats overnight.
  - Prepare a fresh solution of STZ in cold citrate buffer (0.1 M, pH 4.5).
  - Administer a single intraperitoneal (i.p.) injection of STZ (dose typically ranges from 45-65 mg/kg body weight). The optimal dose should be validated in-house.[21]
  - Provide the animals with 5% glucose water for the first 24 hours post-injection to prevent initial drug-induced hypoglycemia.
  - After 72 hours, measure fasting blood glucose from the tail vein. Animals with fasting blood glucose levels  $>250$  mg/dL are considered diabetic and are selected for the study. [20]
- Experimental Procedure:
  - Divide the diabetic animals into groups (n=6-8 per group):
    - Group 1: Normal Control (non-diabetic, vehicle-treated)
    - Group 2: Diabetic Control (diabetic, vehicle-treated)
    - Group 3: Positive Control (diabetic, treated with a standard drug like Metformin or Glibenclamide)
    - Group 4-X: Test Groups (diabetic, treated with different doses of the aminophenol derivative)
  - Administer the test compounds or vehicle orally once daily for a period of 14-28 days.

- Monitor body weight and fasting blood glucose periodically (e.g., weekly).
- At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
- Collect terminal blood samples for biochemical analysis (HbA1c, insulin, lipid profile) and harvest organs (pancreas, liver, kidney) for histopathology.[\[22\]](#)
- Self-Validation & Controls:
  - The Diabetic Control group is crucial to confirm the diabetic state and to serve as a baseline for evaluating the therapeutic effect.
  - The Positive Control group (e.g., Metformin) validates the model's responsiveness to a known antidiabetic agent.

## Protocol 5: Oral Glucose Tolerance Test (OGTT)

- Principle: The OGTT assesses the body's ability to clear a glucose load from the circulation. An improved glucose tolerance in treated animals indicates enhanced glycemic control.[\[20\]](#)
- Procedure (performed on the final day of the study):
  - Fast the animals for 12-16 hours overnight.
  - Administer the final dose of the test compound/vehicle.
  - After 30-60 minutes, collect a baseline blood sample (t=0).
  - Administer an oral gavage of glucose solution (2 g/kg body weight).
  - Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes after the glucose load.
  - Measure blood glucose levels for each time point.
- Data Analysis:
  - Plot the mean blood glucose concentration against time for each group.

- Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A significant reduction in AUC for a treated group compared to the diabetic control indicates improved glucose tolerance.[23]

Table 2: Example Data Summary from an In Vivo Study

| Treatment Group (Dose) | Fasting Blood Glucose (mg/dL, Day 28) | Change in Body Weight (g) | HbA1c (%)  | OGTT AUC (mg/dLmin) |
|------------------------|---------------------------------------|---------------------------|------------|---------------------|
| Normal Control         | 95 ± 8                                | +25 ± 4                   | 4.1 ± 0.3  | 15,000 ± 950        |
| Diabetic Control       | 410 ± 35                              | -15 ± 5                   | 10.5 ± 0.8 | 48,500 ± 3,200      |
| Metformin (150 mg/kg)  | 185 ± 22                              | +5 ± 3                    | 6.8 ± 0.5  | 29,000 ± 2,100      |
| Compound X (25 mg/kg)  | 290 ± 30                              | -2 ± 4                    | 8.5 ± 0.6  | 38,000 ± 2,800      |
| Compound X (50 mg/kg)  | 215 ± 25                              | +3 ± 3                    | 7.2 ± 0.4  | 31,500 ± 2,500      |

\*Data are presented as Mean ± SEM. \* denotes p < 0.05 compared to Diabetic Control. This is hypothetical data for illustrative purposes.

## Conclusion and Future Directions

Aminophenol derivatives represent a versatile and highly promising scaffold for the development of novel antidiabetic agents. The protocols detailed in this guide provide a robust

framework for their systematic evaluation, focusing on key mechanisms such as  $\alpha$ -glucosidase and PTP1B inhibition. By employing this hierarchical screening workflow, researchers can efficiently identify lead candidates with potent antihyperglycemic activity. Future research should focus on optimizing the selectivity of these compounds, particularly for PTP1B, to minimize off-target effects. Furthermore, detailed pharmacokinetic and long-term toxicity studies will be critical for translating these promising preclinical findings into viable clinical therapies.

## References

- In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (Source: Google Search)
- Exploring in vitro techniques as new frontiers in antidiabetic drug screening. (Source: Google Search)
- Review of in vitro and in vivo models for antidiabetic activity. (Source: Google Search)
- Exploring In Vitro Antidiabetic Assays.
- Synthesis, characterization and anti-diabetic therapeutic potential of novel aminophenol-derivatized nitrilotriacetic acid vanadyl complexes. (Source: PubMed) [Link]
- Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (Source: NIH) [Link]
- Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (Source: PubMed) [Link]
- In Vitro Efficacy Assessment of Antidiabetic Drugs. (Source: Ace Therapeutics) [Link]
- Anti-Diabetic In-Vivo Animal Models: A Review. (Source: IJNRD) [Link]
- Animal Models as Tools to Investigate Antidiabetic and Anti-Inflamm
- Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
- Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. (Source: Google Search)
- Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[17][19]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (Source: MDPI) [Link]
- Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. (Source: PubMed) [Link]
- Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review. (Source: Google Search)
- PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. (Source: PubMed) [Link]
- Synthesis of 4-aminophenol-glucopyranoside.

- Exploring efficacy of natural-derived acetylphenol scaffold inhibitors for  $\alpha$ -glucosidase: Synthesis, in vitro and in vivo biochemical studies. (Source: PubMed) [Link]
- Synthesis and  $\alpha$ -Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Potential Marine Bromophenol  $\alpha$ -Glucosidase Inhibitor. (Source: MDPI) [Link]
- p-Aminophenol Deriv
- Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice. (Source: NIH) [Link]
- Exploring efficacy of Natural-derived Acetylphenol Scaffold Inhibitors for  $\alpha$ -Glucosidase: synthesis, in vitro and in vivo biochemical studies.
- Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glyc
- Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glyc
- Protein tyrosine phosphatase 1B inhibitors for diabetes. (Source: PubMed) [Link]
- p-Amino phenol deriv
- Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. (Source: RSC Publishing) [Link]
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (Source: PubMed) [Link]
- Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses. (Source: Pharmacy 180) [Link]
- Dietary Polyphenols as Natural Inhibitors of  $\alpha$ -Amylase and  $\alpha$ -Glucosidase. (Source: MDPI) [Link]
- Dietary phenolic compounds as promising therapeutic agents for diabetes and its complications: A comprehensive review. (Source: PubMed Central) [Link]
- In Silico Approaches to Identify Polyphenol Compounds as  $\alpha$ -Glucosidase and  $\alpha$ -Amylase Inhibitors against Type-II Diabetes. (Source: PubMed Central) [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and anti-diabetic therapeutic potential of novel aminophenol-derivatized nitrilotriacetic acid vanadyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary Polyphenols as Natural Inhibitors of  $\alpha$ -Amylase and  $\alpha$ -Glucosidase [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring efficacy of natural-derived acetylphenol scaffold inhibitors for  $\alpha$ -glucosidase: Synthesis, in vitro and in vivo biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein tyrosine phosphatase 1B inhibitors for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Review of in vitro and in vivo models for antidiabetic activity. [wisdomlib.org]
- 18. In Vitro Efficacy Assessment of Antidiabetic Drugs - Ace Therapeutics [acetherapeutics.com]
- 19. longdom.org [longdom.org]
- 20. ijnrd.org [ijnrd.org]
- 21. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antidiabetic Activity and Potential Mechanism of Amentoflavone in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating the Antidiabetic Potential of Aminophenol Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3022743#antidiabetic-potential-of-aminophenol-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)